molecular formula C7H9FN4O3 B176348 N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide CAS No. 199800-19-6

N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide

Numéro de catalogue: B176348
Numéro CAS: 199800-19-6
Poids moléculaire: 216.17 g/mol
Clé InChI: JDEQUZYNZXTLAX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluoroethyl group and a nitroimidazole moiety, which contribute to its distinct chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-nitroimidazole and 2-fluoroethylamine.

    Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature and pH conditions.

    Coupling Reaction: The 2-fluoroethylamine is reacted with 2-nitroimidazole in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions and high yield.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine or hydroxylamine.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation Products: Nitroso derivatives or other oxidized forms.

    Reduction Products: Amines or hydroxylamines.

    Substitution Products: Compounds with substituted fluoroethyl groups.

Applications De Recherche Scientifique

Synthesis Methodology

The synthesis typically involves the following steps:

  • Starting Materials : The process begins with 2-nitroimidazole and 2-fluoroethylamine.
  • Reaction Conditions : The reaction is conducted in a solvent like dimethylformamide (DMF) under controlled temperature and pH.
  • Coupling Reaction : A coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), is used to facilitate the reaction between the two starting materials .

Scientific Research Applications

N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide has several notable applications across different fields:

Medical Imaging

The compound is primarily recognized for its role in medical imaging, especially in assessing tumor hypoxia:

  • Hypoxia Imaging : It selectively accumulates in hypoxic tissues due to its nitro group, which can be reduced in low-oxygen environments. This property allows it to serve as an effective hypoxia marker in PET imaging .
Imaging AgentMechanismKey Features
18F-FETAPETTargets hypoxic tissues; crosses the blood-brain barrier
18F-FMISOPETWidely used but has slower clearance kinetics compared to 18F-FETA
18F-FAZAPETAnother nitroimidazole derivative with promising results in tumors

Cancer Therapy

Research indicates that this compound may enhance therapeutic strategies for cancer treatment:

  • Targeted Therapy : Its ability to localize in hypoxic tumor areas makes it a potential candidate for targeted drug delivery systems, allowing for localized treatment while minimizing systemic exposure .

Biological Research

The compound is also being investigated for its interactions with various biological systems:

  • Mechanism of Action : this compound interacts with specific molecular targets involved in pathways related to hypoxia and oxidative stress .

Case Studies and Experimental Findings

Numerous studies have demonstrated the efficacy of this compound in both preclinical and clinical settings:

Case Study 1: Tumor Hypoxia Assessment

In a study involving rodent models, researchers injected [18F]FETA into mice bearing different tumor types. The results showed significantly higher accumulation of the compound in hypoxic tumors compared to well-oxygenated tissues, demonstrating its potential utility in distinguishing between tumor types based on their oxygenation status .

Case Study 2: Biodistribution Analysis

A biodistribution study highlighted that after administration of [18F]FETA, the compound exhibited lower retention in healthy organs like muscle and heart while showing higher uptake in tumor tissues. This selective distribution pattern supports its application as a diagnostic tool for tumor imaging .

Mécanisme D'action

The mechanism of action of N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, in biological systems.

    Pathways Involved: It may participate in pathways related to hypoxia or oxidative stress, leading to its potential use as a hypoxia marker or therapeutic agent.

Comparaison Avec Des Composés Similaires

Similar Compounds

    2-Nitroimidazole: Shares the nitroimidazole moiety but lacks the fluoroethyl group.

    Fluoroethylamine: Contains the fluoroethyl group but lacks the nitroimidazole moiety.

    Metronidazole: A well-known nitroimidazole derivative used as an antibiotic and antiprotozoal agent.

Uniqueness

N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide is unique due to the combination of the fluoroethyl and nitroimidazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Activité Biologique

N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide, often referred to as [18F]NEFA , is a compound of significant interest in the field of oncology, particularly for its potential use in imaging hypoxic tumors. This article delves into the biological activity of [18F]NEFA, focusing on its mechanisms, biodistribution, and implications for cancer treatment.

Overview of Hypoxia in Tumors

Hypoxia, a condition characterized by insufficient oxygen in tissues, is prevalent in many solid tumors. It contributes to tumor progression and resistance to therapies such as chemotherapy and radiotherapy. The ability to accurately detect and measure hypoxia within tumors is crucial for improving treatment outcomes. Compounds like [18F]NEFA are designed to target hypoxic tissues, allowing for non-invasive imaging techniques such as Positron Emission Tomography (PET) to assess tumor oxygenation levels.

  • Chemical Structure : [18F]NEFA is a fluorinated derivative of nitroimidazole, which is known for its selective accumulation in hypoxic tissues.
  • Mechanism : The nitro group in nitroimidazoles undergoes reduction in low-oxygen environments, leading to the formation of reactive intermediates that can bind covalently to cellular macromolecules. This property is leveraged for imaging hypoxia through PET.

Biodistribution Studies

Biodistribution studies are critical for understanding the pharmacokinetics of [18F]NEFA. In a study involving mice with EMT-6 tumors, the following uptake values were observed 30 minutes post-injection:

OrganUptake (% ID/g)
Tumor1.55 ± 0.65
Liver2.55
Kidney2.04
Lung1.93
Bone1.83
Heart1.77
Blood1.61
Spleen1.59
Muscle1.36
Brain0.99

The tumor-to-blood ratio was calculated at approximately 0.96 , indicating a favorable accumulation of the compound in the tumor relative to the bloodstream .

Comparative Analysis with Other Nitroimidazoles

When compared to other established nitroimidazole derivatives such as [18F]FMISO (Fluoromisonidazole), [18F]NEFA shows comparable or improved binding characteristics under hypoxic conditions:

  • Tumor/Blood Ratio : [18F]FMISO shows a ratio of approximately 0.91 , while [18F]NEFA maintains a similar ratio, suggesting that both compounds effectively target hypoxic regions.
  • Metabolism : Studies indicate that [18F]NEFA may undergo enzymatic or chemical hydrolysis, potentially yielding [18F]fluoroacetate, which could influence its imaging capabilities and retention in tissues .

Case Studies and Clinical Implications

Several studies have highlighted the clinical relevance of [18F]NEFA in assessing tumor hypoxia:

Propriétés

IUPAC Name

N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN4O3/c8-1-2-9-6(13)5-11-4-3-10-7(11)12(14)15/h3-4H,1-2,5H2,(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEQUZYNZXTLAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415296
Record name N-(2-Fluoroethyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199800-19-6
Record name N-(2-Fluoroethyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.